11-Methyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid
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Overview
Description
11-Methyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid is a research compound with the molecular formula C15H11NO2S and a molecular weight of 269.3 g/mol. This compound is primarily used in scientific research and is not intended for human or veterinary use. It is known for its high purity, typically around 95%, making it suitable for various research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid can be achieved through a “one-pot” CuCl2-mediated condensation and C–S bond coupling reaction . This method involves the use of 2-iodobenzaldehydes or 2-iodoacetophenones with 2-aminobenzenethiols or 2,2′-disulfanediyldianilines, utilizing N,N′-dimethylethane-1,2-diamine (DMEDA) as a ligand and reductant . The reactions are compatible with a range of substrates and yield the corresponding products in moderate to excellent yields .
Industrial Production Methods
. These methods ensure efficient synthesis and can be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
11-Methyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the compound’s functional groups.
Substitution: Substitution reactions, particularly involving the aromatic rings, are common.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
11-Methyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of pharmaceuticals.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 11-Methyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is known to interact with various enzymes and receptors, influencing biochemical pathways and cellular processes . Further research is needed to fully understand its molecular targets and pathways involved.
Comparison with Similar Compounds
11-Methyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid can be compared with other dibenzothiazepine derivatives, such as:
Clotiapine: Known for its anti-hallucination and anti-delusion properties.
Quetiapine fumarate: Effective for treating schizophrenia and associated emotional symptoms.
6-Sulfamoyl-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid: A structural analogue with high medicinal potential.
Properties
IUPAC Name |
6-methylbenzo[b][1,4]benzothiazepine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2S/c1-9-11-4-2-3-5-13(11)19-14-7-6-10(15(17)18)8-12(14)16-9/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSSUJXJRZZNFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)C(=O)O)SC3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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